molecular formula C16H18N2O4 B2747190 1-[4-(2,3-Dihydro-1,4-benzodioxine-2-carbonyl)piperazin-1-yl]prop-2-en-1-one CAS No. 2093821-77-1

1-[4-(2,3-Dihydro-1,4-benzodioxine-2-carbonyl)piperazin-1-yl]prop-2-en-1-one

Cat. No.: B2747190
CAS No.: 2093821-77-1
M. Wt: 302.33
InChI Key: VWWXEZSAGVHPLX-UHFFFAOYSA-N
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Description

1-[4-(2,3-Dihydro-1,4-benzodioxine-2-carbonyl)piperazin-1-yl]prop-2-en-1-one is a complex organic compound that features a 1,4-benzodioxine moiety fused with a piperazine ring and a propenone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(2,3-Dihydro-1,4-benzodioxine-2-carbonyl)piperazin-1-yl]prop-2-en-1-one typically involves multiple steps, starting with the formation of the 2,3-dihydro-1,4-benzodioxine core. This can be achieved through ring-closing metathesis using a nitro-Grela catalyst . The piperazine ring is then introduced via nucleophilic substitution reactions, followed by the addition of the propenone group through aldol condensation reactions .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors for the ring-closing metathesis and continuous flow reactors for the subsequent steps to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

1-[4-(2,3-Dihydro-1,4-benzodioxine-2-carbonyl)piperazin-1-yl]prop-2-en-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas, palladium on carbon

    Substitution: Alkyl halides, nucleophiles like amines or thiols

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Saturated ketones

    Substitution: Various substituted piperazine derivatives

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-[4-(2,3-Dihydro-1,4-benzodioxine-2-carbonyl)piperazin-1-yl]prop-2-en-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The exact molecular pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Prosympal
  • Dibozane
  • Piperoxan
  • Doxazosin

Uniqueness

Compared to similar compounds, 1-[4-(2,3-Dihydro-1,4-benzodioxine-2-carbonyl)piperazin-1-yl]prop-2-en-1-one stands out due to its unique combination of a 1,4-benzodioxine moiety with a piperazine ring and a propenone group. This structural arrangement allows for diverse chemical reactivity and potential biological activity .

Properties

IUPAC Name

1-[4-(2,3-dihydro-1,4-benzodioxine-3-carbonyl)piperazin-1-yl]prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O4/c1-2-15(19)17-7-9-18(10-8-17)16(20)14-11-21-12-5-3-4-6-13(12)22-14/h2-6,14H,1,7-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWWXEZSAGVHPLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCN(CC1)C(=O)C2COC3=CC=CC=C3O2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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